Nab-verapamil Nab-verapamil
Brand Name: Vulcanchem
CAS No.: 117638-38-7
VCID: VC20824064
InChI: InChI=1S/C34H45N5O5/c1-24(2)34(27-12-16-30(42-5)32(22-27)44-7,23-36-33(40)26-10-13-28(14-11-26)37-38-35)18-8-19-39(3)20-17-25-9-15-29(41-4)31(21-25)43-6/h9-16,21-22,24H,8,17-20,23H2,1-7H3,(H,36,40)/i13T,14T
SMILES: CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC(=C(C=C3)OC)OC
Molecular Formula: C34H45N5O5
Molecular Weight: 607.8 g/mol

Nab-verapamil

CAS No.: 117638-38-7

Cat. No.: VC20824064

Molecular Formula: C34H45N5O5

Molecular Weight: 607.8 g/mol

* For research use only. Not for human or veterinary use.

Nab-verapamil - 117638-38-7

Specification

CAS No. 117638-38-7
Molecular Formula C34H45N5O5
Molecular Weight 607.8 g/mol
IUPAC Name 4-azido-N-[2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentyl]-3,5-ditritiobenzamide
Standard InChI InChI=1S/C34H45N5O5/c1-24(2)34(27-12-16-30(42-5)32(22-27)44-7,23-36-33(40)26-10-13-28(14-11-26)37-38-35)18-8-19-39(3)20-17-25-9-15-29(41-4)31(21-25)43-6/h9-16,21-22,24H,8,17-20,23H2,1-7H3,(H,36,40)/i13T,14T
Standard InChI Key ZFTBFVUEMZUNFY-BONWOSIFSA-N
Isomeric SMILES [3H]C1=CC(=CC(=C1N=[N+]=[N-])[3H])C(=O)NCC(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C3=CC(=C(C=C3)OC)OC)C(C)C
SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC(=C(C=C3)OC)OC
Canonical SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC(=C(C=C3)OC)OC

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